molecular formula C18H18ClN3O2 B12611419 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one CAS No. 871814-54-9

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one

Cat. No.: B12611419
CAS No.: 871814-54-9
M. Wt: 343.8 g/mol
InChI Key: SLOXPZFBNAEIDS-UHFFFAOYSA-N
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Description

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound features a quinazolinone core with various substituents that may influence its chemical and biological behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Substituents: The specific substituents (4-chlorophenyl, 8-methoxy, and 2-(propan-2-yl)) can be introduced through various organic reactions such as halogenation, methylation, and alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Quinazolinone derivatives can act as ligands in catalytic processes.

    Material Science: These compounds may be used in the development of new materials with specific properties.

Biology and Medicine

    Anticancer Agents: Some quinazolinone derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways.

    Antimicrobial Agents: These compounds can exhibit antibacterial, antifungal, and antiviral activities.

Industry

    Pharmaceuticals: Quinazolinone derivatives are often explored for their potential therapeutic applications.

    Agriculture: These compounds may be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family.

    6,7-Dimethoxy-4(3H)-quinazolinone: Another derivative with different substituents.

Uniqueness

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain biological targets.

Properties

CAS No.

871814-54-9

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3

InChI Key

SLOXPZFBNAEIDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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